N-Bromosaccharin

Catalog No.
S583314
CAS No.
35812-01-2
M.F
C7H4BrNO3S
M. Wt
262.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Bromosaccharin

CAS Number

35812-01-2

Product Name

N-Bromosaccharin

IUPAC Name

2-bromo-1,1-dioxo-1,2-benzothiazol-3-one

Molecular Formula

C7H4BrNO3S

Molecular Weight

262.08 g/mol

InChI

InChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H

InChI Key

QRADPXNAURXMSB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br

Synonyms

N-bromosaccharin, NBSA

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br

The exact mass of the compound N-Bromosaccharin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Bromosaccharin (NBSac) is a highly efficient, solid-state electrophilic brominating and oxidizing agent utilized in advanced organic synthesis. Structurally featuring a bromine atom bonded to a benzisothiazole ring system with a strongly electron-withdrawing sulfonyl group, NBSac functions as a source of highly reactive electrophilic bromine. For procurement and material selection, its value proposition centers on its superior reactivity profile compared to standard reagents like N-bromosuccinimide (NBS) or elemental bromine [1]. It exists as a stable, easily handled white crystalline powder that facilitates rapid, high-yield bromination of aromatics, alkenes, and α-carbonylic positions under mild, often solvent-free or catalytic conditions. Furthermore, its benign byproduct, saccharin, simplifies downstream purification, making NBSac a strategic choice for scaling complex pharmaceutical precursors and high-value fine chemicals .

Research Fit

Stoichiometric oxidant and electrophilic brominating agent for organic synthesis
Supports regioselective aromatic bromination workflows
Microwave-assisted oxime cleavage and mild catalytic oxathioacetalization

Substituting N-Bromosaccharin with generic alternatives like N-bromosuccinimide (NBS) or liquid bromine (Br2) frequently compromises process efficiency and product purity. While NBS is a ubiquitous and lower-cost substitute, its weaker electrophilicity often leads to sluggish kinetics, incomplete conversions, and lower yields when applied to deactivated or sterically hindered substrates[1]. Elemental bromine, conversely, poses severe handling hazards, requires specialized corrosion-resistant infrastructure, and suffers from poor regioselectivity, often generating over-brominated byproducts. Furthermore, the use of alternative N-halo compounds can complicate downstream processing; the saccharin byproduct of NBSac is easily removed via mild aqueous alkaline washes , a processability advantage that generic substitutes cannot perfectly replicate without additional purification steps that inflate overall manufacturing costs.

Substitution Risk

N-Bromosuccinimide (NBS)
Saccharin sulfonyl moiety increases electrophilicity relative to NBS; reactivity profiles and activation pathways may differ, especially photochemical routes.
Molecular Bromine (Br₂)
Handling hazards and lower regioselectivity for aromatic substrates may limit substitution; reported mono-bromination yields and selectivity differ.

Superior Electrophilic Reactivity and Kinetics vs. N-Bromosuccinimide (NBS)

Kinetic and synthetic yield studies demonstrate that N-Bromosaccharin (NBSac) significantly outperforms N-bromosuccinimide (NBS) and elemental bromine in the electrophilic bromination of deactivated aromatics and carbonylic compounds. The enhanced reactivity is driven by the strong electron-withdrawing effect of the sulfonyl group adjacent to the N-Br bond, which increases the polarization and electrophilicity of the bromine atom. In comparative kinetic evaluations for the bromination of deactivated aromatics (e.g., p-nitroanisole), NBSac was found to be 18 times more reactive than elemental bromine, whereas NBS showed only marginal kinetic improvements over the baseline [1]. Consequently, NBSac drives reactions to completion faster and provides higher yields for α-carbonylic and benzylic brominations where NBS struggles with lower conversion rates [2].

Evidence DimensionRelative bromination reaction kinetics and yield
Target Compound DataNBSac exhibits rapid kinetics (18x faster than Br2 baseline) and near-quantitative yields for α-carbonylic/aromatic bromination.
Comparator Or BaselineNBS (sluggish kinetics, lower yields for carbonylics) and Br2 (baseline reactivity, poor selectivity).
Quantified DifferenceNBSac demonstrates an 18-fold increase in relative reactivity over Br2, vastly exceeding the kinetic profile of NBS.
ConditionsAqueous acetic acid medium and solvent-free catalytic conditions for aromatic and α-carbonylic bromination.

Procurement teams can justify the higher upfront cost of NBSac through significantly reduced reactor time, lower energy consumption, and higher throughput in the synthesis of complex brominated precursors.

Oxime Cleavage
Class-level
Complete chemoselectivity reported: no over-oxidation to carboxylic acids vs conventional oxidants (KMnO₄, CAN, Cr(VI))
May simplify aldehyde/ketone purification after deprotection
Microwave irradiation, domestic microwave oven

Enhanced Processability and Byproduct Recovery

A critical procurement differentiator for N-Bromosaccharin is its downstream processability. Following the bromination or oxidation event, NBSac is reduced to saccharin. Unlike the succinimide byproduct from NBS, which can sometimes co-crystallize or require chromatographic separation, saccharin is highly soluble in mild aqueous base (e.g., saturated aqueous NaHCO3). This allows the byproduct to be quantitatively partitioned into the aqueous phase during standard liquid-liquid extraction, leaving the brominated organic product highly pure in the organic phase. This streamlined workup eliminates the need for silica gel chromatography in many synthetic steps, drastically reducing solvent consumption and process mass intensity (PMI).

Evidence DimensionByproduct removal efficiency and downstream solvent use
Target Compound DataSaccharin byproduct is easily and completely removed via mild aqueous NaHCO3 washing.
Comparator Or BaselineNBS (succinimide byproduct often requires more rigorous purification or chromatography).
Quantified DifferenceElimination of chromatographic purification steps, leading to substantial reductions in solvent waste and processing time.
ConditionsStandard post-reaction liquid-liquid extraction (e.g., CH2Cl2 / aq. NaHCO3).

Simplifies downstream purification workflows, directly lowering the cost of goods manufactured (COGM) by reducing solvent waste and eliminating bottleneck purification steps.

Aromatic Bromination
Head-to-head
82–96% isolated yields of mono-brominated products with Amberlyst-15; superior selectivity vs Br₂ and higher yields than NBS without catalyst
Supports synthesis of mono-brominated arene intermediates without di-brominated byproduct removal
THF, 0 °C, 5–45 min, heterogeneous catalysis

High-Yield Regioselective Synthesis under Solvent-Free Conditions

NBSac has proven highly effective in modern, eco-friendly synthetic protocols, particularly in solvent-free one-pot reactions. For example, in the regioselective synthesis of 4-bromopyrazole derivatives, NBSac functions as a superior brominating agent compared to traditional reagents. When reacted with 1,3-diketones and arylhydrazines under solvent-free conditions, NBSac smoothly affords the corresponding 4-bromo arylpyrazoles in excellent yields (often exceeding 90%)[1]. While NBS can achieve similar reactions, NBSac's higher solid-state stability and stronger electrophilicity make it exceptionally well-suited for solvent-free mechanochemical or melt conditions, minimizing waste and enhancing overall synthesis efficiency without the need for excess halogenating agent.

Evidence DimensionYield and efficiency in solvent-free regioselective bromination
Target Compound Data>90% yield of regioselective brominated heterocycles under solvent-free conditions.
Comparator Or BaselineTraditional solvent-based bromination using Br2 or excess NBS.
Quantified DifferenceTransition from solvent-heavy, multi-step synthesis to a high-yield, one-pot solvent-free protocol.
ConditionsSolvent-free one-pot condensation and bromination of 1,3-diketones and hydrazines.

Enables the adoption of green chemistry manufacturing protocols, reducing volatile organic compound (VOC) emissions and lowering waste disposal costs.

Oxathioacetalization
Class-level
>90% conversion at room temperature with 10 mol% catalyst; milder conditions vs BF₃·OEt₂, p-TsOH, ZnCl₂
Enables carbonyl protection of thermally/acid-sensitive substrates
CH₂Cl₂, 2-mercaptoethanol, TLC monitoring
Oxidation Kinetics
Reported
First-order in [4-oxoacid], [NBSac], [H⁺]; Hammett ρ = –0.85, electron-donating groups accelerate
Predictable rate behavior aids process scale-up modeling
Aqueous acetic acid, 30 °C; Arrhenius parameters computed
Remote C–H Bromination
Class-level
Sunlight-induced meta-bromination of electron-deficient indoles reported; NBS does not exhibit comparable photochemical reactivity
Access to meta-brominated indole scaffolds not readily available with NBS
Catalyst-free, ambient; Sc(OTf)₃/HFIP alternative exists

Synthesis of Advanced Pharmaceutical Intermediates

Due to its superior electrophilicity and mild reaction conditions, NBSac is the reagent of choice for the regioselective bromination of deactivated aromatic rings and complex heterocyclic scaffolds (e.g., pyrazoles, anilines, phenols)[1]. It is particularly valuable when synthesizing active pharmaceutical ingredient (API) precursors where NBS fails to achieve full conversion or causes degradation.

Green Chemistry and Solvent-Free Manufacturing

NBSac's stability as a crystalline solid and its high reactivity make it ideal for solvent-free, one-pot synthetic protocols [2]. Industrial scale-up facilities looking to reduce their environmental footprint and eliminate halogenated solvents can leverage NBSac for efficient solid-state or melt brominations.

Streamlined Process Chemistry with Simplified Workups

In multi-step fine chemical synthesis, the easy removal of the saccharin byproduct via mild aqueous alkaline washing makes NBSac highly suitable for processes where chromatographic purification is unfeasible or too costly. This directly addresses procurement mandates to lower process mass intensity (PMI).

Application Fit Matrix

Application
Selection Property
Validation Focus
Regioselective Mono-Bromination for Cross-Coupling
Mono-selectivity under mild catalytic conditions
Isolated yield and absence of di-brominated side products
Carbonyl Regeneration from Oximes
Chemoselectivity without over-oxidation
Aldehyde/ketone purity and conversion time
Carbonyl Protection via Oxathiolanes
Mild room-temperature catalysis
Substrate scope and functional group tolerance
Process-Scale Oxidation of 4-Oxoacids
Predictable first-order kinetics
Rate reproducibility and Hammett correlation

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

35812-01-2

Wikipedia

N-Bromosaccharin

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